molecular formula C16H9Cl3N2O2 B4821433 6-chloro-N-(3,5-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide

6-chloro-N-(3,5-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide

Cat. No.: B4821433
M. Wt: 367.6 g/mol
InChI Key: ITWZCARWSXJLBQ-UHFFFAOYSA-N
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Description

6-chloro-N-(3,5-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of chlorine atoms and an imino group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3,5-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide typically involves the reaction of 6-chloro-2H-chromene-3-carboxylic acid with 3,5-dichloroaniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imino group. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as chromatography and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(3,5-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in the replacement of chlorine atoms with other functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for treating various diseases.

    Industry: It can be used in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-(3,5-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(3,5-dichlorophenyl)pyridine-3-carboxamide
  • 6-chloro-N-(3,5-dichlorophenyl)pyridine-3-sulfonamide
  • Thiazole derivatives
  • Imidazole derivatives

Uniqueness

Compared to similar compounds, 6-chloro-N-(3,5-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide stands out due to its unique combination of chlorine atoms and the imino group, which contribute to its distinct chemical and biological properties. Its chromene backbone also provides a versatile scaffold for further modifications and the development of new derivatives with enhanced activities.

Conclusion

This compound is a compound with significant potential in various scientific and industrial applications. Its unique chemical structure and diverse biological activities make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research and development may lead to new discoveries and applications for this compound.

Properties

IUPAC Name

6-chloro-N-(3,5-dichlorophenyl)-2-iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl3N2O2/c17-9-1-2-14-8(3-9)4-13(15(20)23-14)16(22)21-12-6-10(18)5-11(19)7-12/h1-7,20H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWZCARWSXJLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(C(=N)O2)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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